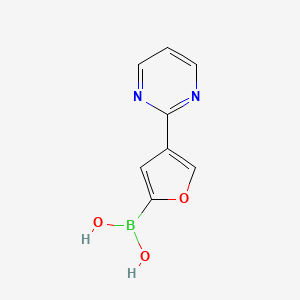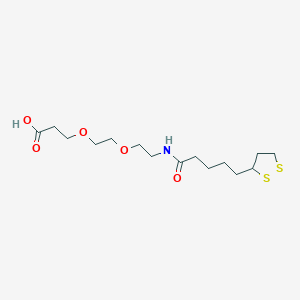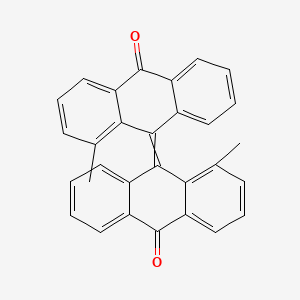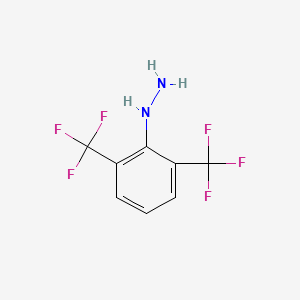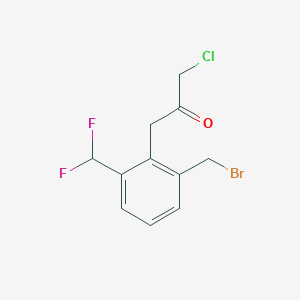
(1R,2R)-1,2-bis(3,5-dimethylphenyl)ethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R)-1,2-bis(3,5-dimethylphenyl)ethane-1,2-diamine is an organic compound characterized by the presence of two 3,5-dimethylphenyl groups attached to an ethane-1,2-diamine backbone. This compound is known for its chiral properties, making it valuable in various stereoselective synthesis processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-1,2-bis(3,5-dimethylphenyl)ethane-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,5-dimethylbenzaldehyde and (R,R)-1,2-diaminocyclohexane.
Condensation Reaction: The aldehyde groups of 3,5-dimethylbenzaldehyde react with the amine groups of (R,R)-1,2-diaminocyclohexane under acidic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced further to form secondary amines using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: Formation of corresponding nitroso or nitro compounds.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted amines or other derivatives.
Aplicaciones Científicas De Investigación
(1R,2R)-1,2-bis(3,5-dimethylphenyl)ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Investigated for its potential as a chiral auxiliary in the synthesis of biologically active compounds.
Medicine: Explored for its potential in drug development, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of specialty chemicals and advanced pharmaceutical intermediates.
Mecanismo De Acción
The mechanism of action of (1R,2R)-1,2-bis(3,5-dimethylphenyl)ethane-1,2-diamine involves its interaction with molecular targets through its chiral centers. The compound can form complexes with metal ions, which can then participate in catalytic cycles. The chiral environment provided by the compound ensures stereoselective outcomes in various reactions.
Comparación Con Compuestos Similares
- (1S,2S)-1,2-bis(3,5-dimethylphenyl)ethane-1,2-diamine
- (1R,2R)-1,2-diphenylethane-1,2-diamine
- (1R,2R)-1,2-bis(4-methylphenyl)ethane-1,2-diamine
Uniqueness:
- The presence of 3,5-dimethylphenyl groups provides unique steric and electronic properties.
- The (1R,2R) configuration ensures high enantioselectivity in reactions.
- Compared to other similar compounds, (1R,2R)-1,2-bis(3,5-dimethylphenyl)ethane-1,2-diamine offers better performance in asymmetric synthesis due to its specific chiral environment.
Propiedades
Fórmula molecular |
C18H24N2 |
|---|---|
Peso molecular |
268.4 g/mol |
Nombre IUPAC |
(1R,2R)-1,2-bis(3,5-dimethylphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C18H24N2/c1-11-5-12(2)8-15(7-11)17(19)18(20)16-9-13(3)6-14(4)10-16/h5-10,17-18H,19-20H2,1-4H3/t17-,18-/m1/s1 |
Clave InChI |
POWCVEXEFGJWNW-QZTJIDSGSA-N |
SMILES isomérico |
CC1=CC(=CC(=C1)[C@H]([C@@H](C2=CC(=CC(=C2)C)C)N)N)C |
SMILES canónico |
CC1=CC(=CC(=C1)C(C(C2=CC(=CC(=C2)C)C)N)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl rel-4-((1S,4S,6R)-1-((tert-butoxycarbonyl)amino)-3-oxabicyclo[4.2.0]octan-4-yl)benzoate](/img/structure/B14069541.png)
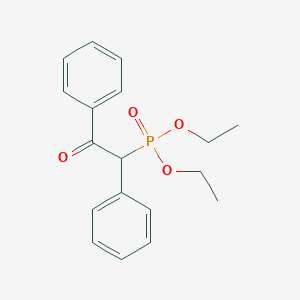
![2-Benzo[1,3]dioxol-5-YL-oxazol-4-YL-methylamine](/img/structure/B14069547.png)
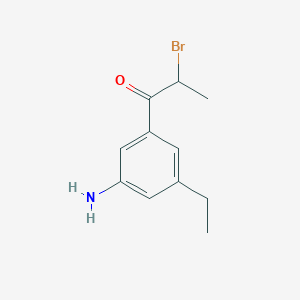
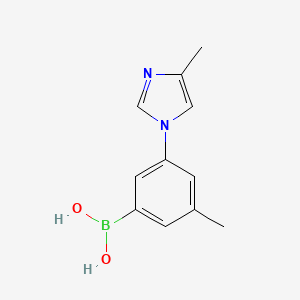

![5-Azanyl-2-[(2-methylpropan-2-yl)oxycarbonyl-phenylmethoxycarbonyl-amino]pentanoic acid](/img/structure/B14069569.png)
